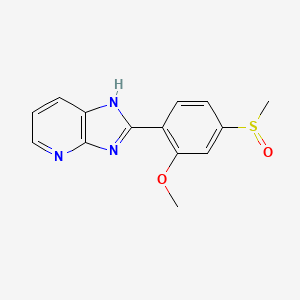

![molecular formula C20H19N3O4 B1682609 1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea CAS No. 444392-31-4](/img/no-structure.png)

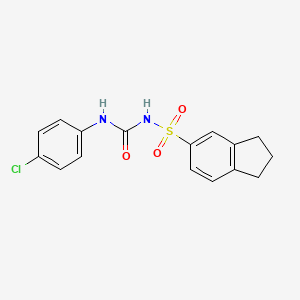

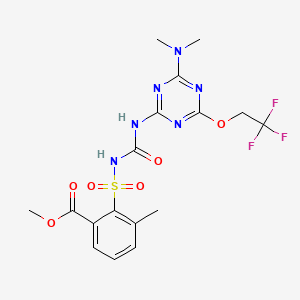

1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

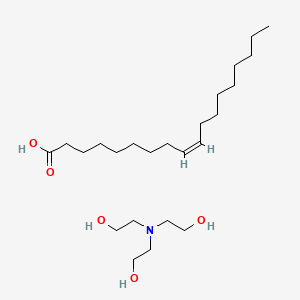

1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea, also known as DMNU, is an organic compound that has been used in a variety of scientific research applications1. It is a potent inhibitor of the enzyme acetylcholinesterase and has been studied for its potential use in the treatment of Alzheimer’s disease1. DMNU has also been studied for its potential use in the treatment of other neurological diseases, such as Parkinson’s disease, Huntington’s disease, and multiple sclerosis, as well as its potential use in the treatment of certain types of cancer1.

Synthesis Analysis

The synthesis and characterization of novel compounds, including 1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea derivatives, have been a focal point in research1. For instance, studies on the synthesis of bis-benzoquinoline derivatives catalyzed by iodine via ring-opening of furan present a methodological advance in organic synthesis, highlighting the versatility of naphthalene derivatives in creating complex organic structures1.

Molecular Structure Analysis

The molecular weight of 1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea is 365.4 g/mol1. The InChI Key is KPTMSQHTGZMEFU-UHFFFAOYSA-N1.

Chemical Reactions Analysis

Research into the biological activity of naphthalene derivatives has shown promising results1. For example, the synthesis and anticancer evaluation of 1,4‐naphthoquinone derivatives containing a phenylaminosulfanyl moiety have revealed potent cytotoxic activity against several human cancer cell lines, highlighting the potential therapeutic applications of these compounds1.

Physical And Chemical Properties Analysis

The physical and chemical properties of 1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea are not explicitly mentioned in the search results. However, it is known that this compound is used in a variety of scientific research applications, indicating that it likely possesses unique properties that make it valuable in these contexts1.

Scientific Research Applications

Organic Synthesis and Characterization

The synthesis and characterization of novel compounds, including 1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea derivatives, have been a focal point in research. For instance, studies on the synthesis of bis-benzoquinoline derivatives catalyzed by iodine via ring-opening of furan present a methodological advance in organic synthesis, highlighting the versatility of naphthalene derivatives in creating complex organic structures (Chen et al., 2013). Similarly, the synthesis and photophysical characterization of organotin compounds derived from Schiff bases for organic light emitting diodes (OLEDs) demonstrate the application of naphthalene derivatives in material science, particularly in the development of novel materials for electronics (García-López et al., 2014).

Biological Activity

Research into the biological activity of naphthalene derivatives has shown promising results. For example, the synthesis and anticancer evaluation of 1,4‐naphthoquinone derivatives containing a phenylaminosulfanyl moiety have revealed potent cytotoxic activity against several human cancer cell lines, highlighting the potential therapeutic applications of these compounds (Ravichandiran et al., 2019). Additionally, studies on the synthesis, characterization, and anticancer evaluation of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole reveal the nuanced approach toward designing molecules with specific anticancer properties (Salahuddin et al., 2014).

Material Science and Polymer Research

In the realm of material science, the synthesis and properties of new organosoluble and alternating aromatic poly(ester‐amide‐imide)s with pendant phosphorus groups demonstrate the application of naphthalene derivatives in creating high-performance polymers. These polymers exhibit excellent solubility, thermal stability, and mechanical properties, making them suitable for advanced applications in electronics and coatings (Liou & Hsiao, 2001).

Safety And Hazards

The specific safety and hazards associated with 1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea are not detailed in the search results. However, it is important to note that this compound is intended for research use only and is not for human or veterinary use1.

Future Directions

The future directions of research involving 1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea are not explicitly mentioned in the search results. However, given its potential use in the treatment of various neurological diseases and certain types of cancer, it is likely that further research will continue to explore these applications1.

properties

CAS RN |

444392-31-4 |

|---|---|

Product Name |

1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea |

Molecular Formula |

C20H19N3O4 |

Molecular Weight |

365.4 g/mol |

IUPAC Name |

1-[(3,5-dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea |

InChI |

InChI=1S/C20H19N3O4/c1-26-15-10-14(11-16(12-15)27-2)19(24)22-23-20(25)21-18-9-5-7-13-6-3-4-8-17(13)18/h3-12H,1-2H3,(H,22,24)(H2,21,23,25) |

InChI Key |

KPTMSQHTGZMEFU-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1)C(=O)NNC(=O)NC2=CC=CC3=CC=CC=C32)OC |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NNC(=O)NC2=CC=CC3=CC=CC=C32)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

TC-O 9311; TC-O-9311; TC-O9311; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

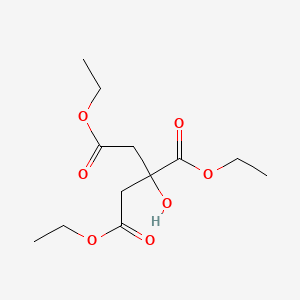

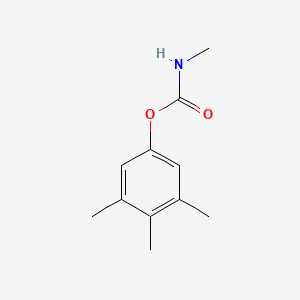

![(1S,2R)-2-(octylamino)-1-[4-(propan-2-ylthio)phenyl]-1-propanol](/img/structure/B1682528.png)